2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione
Description
2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione is a complex organic compound belonging to the class of tetrahydropyrrolo[3,4-c]pyrroles This compound is characterized by its unique structure, which includes a tetrahydropyrrolo ring fused with a pyrrole ring, and a methoxypropyl side chain
Properties
IUPAC Name |
(3aS,6aR)-5-(3-methoxypropyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-4-2-3-12-9(13)7-5-11-6-8(7)10(12)14/h7-8,11H,2-6H2,1H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCMGRAKMCYFIQ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2CNCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)[C@@H]2CNC[C@@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione involves several steps. One common method includes the use of catalytic asymmetric intramolecular aza-Friedel-Crafts reactions. The reaction conditions typically involve the use of chiral BINOL phosphoric acid as a catalyst, along with anhydrous solvents such as toluene, benzene, dichloromethane, and acetonitrile . The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being explored for its potential therapeutic properties, including its use as a precursor for drug development. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione can be compared with other similar compounds such as rac-(3aR,6aS)-6a-fluoro-octahydrocyclopenta[C]pyrrole-3a-carboxylic acid hydrochloride and (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione lies in its methoxypropyl side chain, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
